molecular formula C26H19N3O2 B2952597 N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 307338-91-6

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide

Cat. No.: B2952597
CAS No.: 307338-91-6
M. Wt: 405.457
InChI Key: BOAIXVGCLLSGJT-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is a benzimidazole-derived compound featuring a benzodiazole (benzimidazole) core linked to a phenyl group via a C2-position. This phenyl group is further connected to a 4-phenoxybenzamide moiety through an amide bond. The benzimidazole scaffold is known for its pharmacological relevance, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities .

  • Step 1: Formation of the benzimidazole core via condensation of substituted phenylenediamines with carbonyl-containing precursors (e.g., methyl-4-formyl benzoate) under acidic or oxidative conditions .

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O2/c30-26(18-14-16-20(17-15-18)31-19-8-2-1-3-9-19)29-22-11-5-4-10-21(22)25-27-23-12-6-7-13-24(23)28-25/h1-17H,(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOAIXVGCLLSGJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide typically involves the condensation of 2-aminobenzimidazole with 4-phenoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction, which is monitored by thin-layer chromatography (TLC). The product is then purified by recrystallization from ethanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the process. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in the proliferation of cancer cells, leading to cell cycle arrest and apoptosis .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Group Variations

The target compound is compared to structurally related derivatives (Table 1):

Compound Name Key Structural Differences Molecular Weight (g/mol) LogP (Predicted) Reference
N-[2-(1H-1,3-Benzodiazol-2-yl)phenyl]-4-phenoxybenzamide (Target) Benzimidazole core, phenoxybenzamide linkage ~413.4 ~4.8 -
N-[2-(1,3-Benzothiazol-2-yl)phenyl]-4-butoxybenzamide (Analog 1) Benzothiazole replaces benzimidazole; butoxy group replaces phenoxy 402.5 6.1
9c: N-[2-(4-Bromophenyl)-1,3-thiazol-5-yl]acetamide derivative (Analog 2) Triazole-thiazole-acetamide scaffold; bromophenyl substituent ~550.3 ~5.2
N-(2-(1H-1,2,3-Triazol-4-yl)phenyl)-4-(2-(piperidin-1-yl)ethoxy)benzamide (Analog 3) Triazole core; piperidinyl ethoxy group replaces phenoxy ~433.5 ~3.9

Key Observations :

  • Analog 1 (benzothiazole derivative) exhibits higher lipophilicity (LogP = 6.1) due to the sulfur atom and butoxy group, which may enhance membrane permeability but reduce aqueous solubility compared to the target compound .
  • Analog 3 (piperidinyl ethoxy group) shows reduced LogP (~3.9), suggesting improved solubility but weaker hydrophobic interactions in target binding .

Spectral and Physicochemical Properties

Table 2: Spectral Data Comparison
Compound IR νC=O (cm⁻¹) IR νN-H (cm⁻¹) ¹H-NMR (Key Signals) Reference
Target Compound ~1663–1682 ~3150–3319 δ 8.2–8.5 (amide NH), δ 7.3–7.9 (aromatic H)
Analog 1 Not reported ~3278–3414 δ 7.6–8.1 (benzothiazole H), δ 1.5–1.8 (butoxy CH₂)
Analog 2 (9c) ~1680 ~3200–3400 δ 7.8–8.3 (bromophenyl H), δ 2.5 (thiazole CH₃)

Analysis :

  • The target compound’s IR spectrum aligns with hydrazinecarbothioamide derivatives (νC=O at 1663–1682 cm⁻¹), confirming the presence of the amide group .
  • Analog 2’s bromophenyl substituent introduces distinct downfield shifts in ¹H-NMR (δ 7.8–8.3) due to electron-withdrawing effects .

Biological Activity

N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-4-phenoxybenzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse sources.

Chemical Structure and Properties

The compound features a benzodiazole moiety linked to a phenoxybenzamide structure. Its molecular formula is C19H16N2OC_{19}H_{16}N_{2}O, and it has a molecular weight of 304.34 g/mol. The structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC19H16N2O
Molecular Weight304.34 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research indicates that compounds containing the benzodiazole moiety often exhibit significant antimicrobial properties. For instance, derivatives of benzodiazole have been studied for their effectiveness against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) .

In a study evaluating various benzodiazole derivatives, this compound displayed notable antibacterial activity against several strains of gram-positive bacteria. This activity is attributed to its ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity.

Anticancer Activity

The anticancer potential of this compound has also been explored. Benzodiazole derivatives are known for their cytotoxic effects on cancer cells. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells .

A detailed investigation into the mechanism of action revealed that this compound operates through the inhibition of specific kinases involved in cancer cell proliferation. The compound's ability to modulate signaling pathways associated with cell survival and apoptosis was confirmed through Western blot analysis and flow cytometry techniques.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparative analysis with similar compounds highlights the importance of the benzodiazole and phenoxy groups in enhancing biological efficacy.

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundModerateHigh
N-(1H-benzimidazol-5-yl)-2-[4-(dimethylamino)-phenoxy]butyramideLowModerate
5-Amino-N-(1H-benzimidazol-2-yl)-4-methoxybenzamideHighLow

Q & A

Q. Critical Variables Affecting Yield :

VariableOptimal ConditionImpact on Yield
Solvent DMF or DCMHigher solubility of intermediates
Catalyst Pd(PPh₃)₄ for couplingReduces side reactions
Temperature 80–100°C (reflux)Accelerates cyclization
Reaction Time 4–6 hoursPrevents decomposition

Yields typically range from 60–85%, with purity confirmed via HPLC and elemental analysis .

Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Basic Research Focus
A combination of techniques ensures structural validation:

  • ¹H/¹³C NMR : Assign peaks to confirm aromatic protons (δ 7.0–8.5 ppm) and amide bonds (δ 10–12 ppm) .
  • IR Spectroscopy : Identify benzimidazole N-H stretches (~3400 cm⁻¹) and carbonyl (C=O) at ~1650 cm⁻¹ .
  • X-ray Crystallography : Resolve molecular geometry using SHELX software for refinement. SHELXL is preferred for high-resolution data to minimize R-factor discrepancies .

Q. SAR Table :

ModificationBioactivity ChangeReference
4-Trifluoromethylphenyl ↑ Anticancer potency (IC₅₀: 2.1 µM)
Phenoxy → Benzyloxy ↓ Solubility, ↑ LogP

What computational tools are effective for analyzing electronic properties relevant to reactivity?

Q. Advanced Research Focus

  • Mulliken Charges (Gaussian09) : Predict nucleophilic/electrophilic sites. The benzimidazole nitrogen shows high electron density (−0.45 e) .
  • HOMO-LUMO Gaps : A gap < 4 eV indicates potential redox activity, useful for designing prodrugs .

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